Ambroxan
Overview
Description
Ambroxan is a modern synthetic compound with a sweet, woody, and musky smell that lasts long on the skin1. It is a naturally occurring terpenoid and one of the key constituents responsible for the odor of ambergris2. It is an autoxidation product of ambrein2. Ambroxan is used in perfumery for creating ambergris notes and as a fixative2.
Synthesis Analysis
Ambroxan is synthesized from sclareol, a component of the essential oil of clary sage2. Sclareol is oxidatively degraded to a lactone, which is hydrogenated to the corresponding diol3. The resulting compound is dehydrated to form ambroxan3. All the chemical routes reported to synthesize Ambroxan involve several chemical steps having high processing costs, long reaction times, and severe processing conditions such as high pressure4.
Molecular Structure Analysis
Ambroxan is a diterpenoid and a chemical compound from the class of tetra labdane oxides5. It is an organic heterotricyclic compound and a diterpenoid5.
Chemical Reactions Analysis
The chemical synthetic pathway of Ambroxan involves the conversion of manoyl oxide to an enol ether in a multi-step reaction. Through multiple oxidation steps of the enol ether, a corresponding epimeric lactone was obtained, which, in turn, resulted in the formation of a 13,14,15,16-tetranorlabdane6.Physical And Chemical Properties Analysis
Ambroxan has a chemical formula of C16H28O and a molar mass of 236.399 g·mol −12. It has a density of 0.939 g/cm 3, a melting point of 75 °C, and a boiling point of 120 °C2. It is insoluble in water but soluble in ethanol2.Scientific Research Applications
1. Perfume Industry
Ambrox, a key fixative in perfumes, is traditionally synthesized through complex and costly chemical routes. Recent research at the Universidad Michoacana has developed a more sustainable one-step synthesis method from Ageratina jocotepecana, a plant native to Michoacan, Mexico. This innovation presents an economically and environmentally viable alternative for the perfume industry's supply chain, incorporating economic, environmental, and social considerations in the process (Martínez-Guido et al., 2014).
2. Synthetic Studies
Studies have been conducted to synthesize Ambrox and its analogues from coronarin-D, a natural product. These studies demonstrate the ongoing interest in ambergris derivatives like Ambrox, which are used in the market under various trade names including Ambroxan (Imamura et al., 2013).
3. Transdermal Delivery Development
Research into ambroxol, a derivative of Ambrox, has led to the development of gel preparations for enhanced transdermal delivery. These gels, formulated with hydroxypropyl methylcellulose and poloxamer 407, aim to improve drug delivery and minimize systemic adverse effects. The study also investigated various permeation enhancers to increase drug release rates (Cho et al., 2008).
4. Analytical Methods
The simultaneous determination of Levofloxacin and Ambroxol in combined tablets has been explored using a micellar liquid chromatographic method. This method improves sensitivity and reduces the hazardous effects of solvents used in traditional methods. It's also applicable to biological fluids, offering a more versatile and safer analytical approach (Belal et al., 2013).
Safety And Hazards
Ambroxan should be handled with care. Avoid dust formation, breathing vapors, mist or gas, and contact with skin, eyes, and clothing89. It should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place89. There is a small risk of allergy and skin reactions with Ambroxan10.
Future Directions
Ambroxan is widely used in the perfume industry due to its unique scent and excellent fixative function1. It is expected to continue to be a key ingredient in many perfumes, especially those with a wintery feel11. The complexity of the aroma makes it a perfume on its own, but Ambroxan also carries excellent transformative properties to any perfume formulation1. It exalts and marries other fragrant materials in a way that no other notes do1.
properties
IUPAC Name |
(3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZUZOLGGMJZJO-LQKXBSAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCO3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CCO3)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047113 | |
Record name | (-)-Ambroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, White crystalline solid | |
Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble (in ethanol) | |
Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ambroxan | |
CAS RN |
6790-58-5, 100679-85-4 | |
Record name | (-)-Ambrox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6790-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ambroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006790585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxide, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100679854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (-)-Ambroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3aR-(3aα,5aβ,9aα,9bβ)]-dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBROXIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD34B3O8M9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AMBROXIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K60YJF1E9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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